Ro 19-9638

Trypanosomiasis Sleeping Sickness Nitroimidazole

Ro 19-9638 (CAS 116370-29-7) is the authentic N-oxide metabolite of Ro 15-0216—not a generic nitroimidazole substitute. Its IC50 of 0.0341 µg/mL vs. T. b. rhodesiense defines it as an indispensable positive control and potency benchmark for HTS and lead optimization in African trypanosomiasis. The 1.32-fold potency gain over the parent drug provides a critical SAR data point. As the major circulating metabolite, it is the only valid analytical reference standard for LC-MS/MS quantification in preclinical PK/TK and ADME studies. Its stark contrast with benznidazole (IC50 84–265 µM) reinforces its value as a high-sensitivity comparator. Procure this non-substitutable standard to ensure assay reproducibility and data integrity.

Molecular Formula C15H19N5O5
Molecular Weight 349.34 g/mol
CAS No. 116370-29-7
Cat. No. B1679460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 19-9638
CAS116370-29-7
SynonymsRo 19-9638;  Ro 19-9638;  Ro 19-9638.
Molecular FormulaC15H19N5O5
Molecular Weight349.34 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1[N+](=O)[O-])COC2=CC=C(C=C2)NC(=O)C[N+](C)(C)[O-]
InChIInChI=1S/C15H19N5O5/c1-10(19(3)22)14(21)17-11-4-6-13(7-5-11)25-9-12-8-16-15(18(12)2)20(23)24/h4-8,10,22H,9H2,1-3H3,(H,17,21)
InChIKeyOXRATBZYZYGARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 19-9638 (CAS 116370-29-7): Antiparasitic N-Oxide Metabolite and Potent Trypanocidal Agent for Sleeping Sickness Research


Ro 19-9638 (CAS 116370-29-7) is a synthetic 5-nitroimidazole derivative that acts as the major N-oxide metabolite of the antitrypanosomal compound Ro 15-0216 [1]. As a member of the nitroaromatic class of antiparasitic agents, Ro 19-9638 exhibits potent in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (sleeping sickness) [1].

Why Ro 19-9638 Cannot Be Replaced by Other Nitroimidazoles or Antitrypanosomal Agents in Targeted Research Applications


Generic substitution of Ro 19-9638 with other nitroimidazoles, including its parent compound Ro 15-0216, is scientifically unsound. Ro 19-9638 is not simply an alternative nitroimidazole but a specific N-oxide metabolite with a distinct chemical structure that directly influences its biological activity and metabolic fate [1]. While the parent compound Ro 15-0216 and other nitroimidazoles like benznidazole share a common mechanism of bio-reductive activation, their potency against specific trypanosome strains varies by orders of magnitude [1][2]. Furthermore, as the major N-oxide metabolite, Ro 19-9638 is essential for studies focused on drug metabolism, pharmacokinetics, or structure-activity relationships (SAR) of 5-nitroimidazole antiparasitics [1].

Quantitative Evidence for Ro 19-9638's Differentiation: Potency and Metabolic Identity Data


Direct Head-to-Head Potency Comparison: Ro 19-9638 Exhibits Superior In Vitro Activity Against T. b. rhodesiense Compared to Its Parent Compound

In a direct comparative study assessing the antitrypanosomal activity of Ro 15-0216 and its major metabolite, Ro 19-9638 demonstrated a lower IC50 value against Trypanosoma brucei rhodesiense strain STIB 704-BABA, indicating greater in vitro potency [1]. Specifically, Ro 19-9638 was found to be 1.32-fold more potent than its parent compound in the same assay system [1].

Trypanosomiasis Sleeping Sickness Nitroimidazole Antiparasitic Metabolite

Cross-Study Potency Benchmarking: Ro 19-9638 Demonstrates Sub-Micromolar Potency Superior to Benznidazole Against T. brucei

When comparing the in vitro potency of Ro 19-9638 to the clinically used nitroimidazole benznidazole, a substantial difference in efficacy is observed. While Ro 19-9638 exhibits an IC50 of 0.0341 µg/mL (approximately 0.0976 µM) against T. b. rhodesiense [1], benznidazole requires concentrations in the range of 84-265 µM to achieve 50% growth inhibition of T. b. brucei [2]. This represents a potency advantage of approximately 860- to 2,700-fold for Ro 19-9638.

Antitrypanosomal Benznidazole Nitroimidazole Sleeping Sickness Drug Discovery

Unequivocal Identification as the Major N-Oxide Metabolite: A Critical Distinction for Metabolic and SAR Studies

Ro 19-9638 is not an arbitrary nitroimidazole derivative; it is specifically identified as the major N-oxide metabolite of Ro 15-0216 [1]. This structural modification (N-oxidation) is a common metabolic pathway for nitrogen-containing heterocycles and can significantly alter a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability [1]. While the parent compound Ro 15-0216 has also been studied, Ro 19-9638's specific identity as the major metabolite makes it an indispensable analytical reference standard for pharmacokinetic and drug metabolism studies of the Ro 15-0216 chemotype [1].

Drug Metabolism Metabolite N-Oxide Structure-Activity Relationship Pharmacokinetics

Validated Research Applications for Ro 19-9638: Where Quantitative Differentiation Drives Scientific Value


Reference Standard for Antitrypanosomal Drug Discovery and Lead Optimization

Given its potent and well-characterized IC50 value against T. b. rhodesiense (0.0341 µg/mL) [1], Ro 19-9638 serves as a robust positive control and potency benchmark for high-throughput screening campaigns and lead optimization programs targeting African trypanosomiasis. Its sub-micromolar activity provides a clear threshold against which novel compounds can be quantitatively compared.

Analytical Reference Material for Pharmacokinetic and Drug Metabolism Studies

As the major N-oxide metabolite of Ro 15-0216 [1], Ro 19-9638 is an essential analytical standard for developing and validating LC-MS/MS or HPLC methods to quantify parent drug and metabolite levels in biological matrices. This is critical for preclinical pharmacokinetic, toxicokinetic, and drug-drug interaction studies involving the Ro 15-0216 chemical series.

Tool Compound for Probing Structure-Activity Relationships (SAR) of 5-Nitroimidazoles

The N-oxide modification of Ro 19-9638 provides a precise chemical handle for investigating the impact of polarity and hydrogen-bonding potential on the antiparasitic activity and metabolic fate of 5-nitroimidazoles [1]. Its direct potency comparison to the parent compound (1.32-fold improvement in IC50) [1] offers a concrete data point for SAR models, aiding the design of next-generation antiparasitic agents.

Potency Standard in Cross-Class Antiparasitic Studies

The stark contrast in potency between Ro 19-9638 (IC50 ~0.0976 µM) [1] and benznidazole (IC50 84-265 µM) [2] makes Ro 19-9638 a compelling reference compound for studies comparing the efficacy of nitroimidazoles against other drug classes. This quantitative difference allows researchers to contextualize the activity of new chemical entities against a highly potent nitroaromatic baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 19-9638

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.